molecular formula C10H13ClN2O2 B2513697 (1R)-5-Nitro-1,2,3,4-tetrahydronaphthalen-1-amine;hydrochloride CAS No. 2137066-68-1

(1R)-5-Nitro-1,2,3,4-tetrahydronaphthalen-1-amine;hydrochloride

Cat. No. B2513697
M. Wt: 228.68
InChI Key: ANJOVTXONVWABE-SBSPUUFOSA-N
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Description

“(1R)-5-Nitro-1,2,3,4-tetrahydronaphthalen-1-amine;hydrochloride”, also known as NTNH, is a chemical compound with potential applications in various fields of research and industry. It has a molecular weight of 228.68 .


Molecular Structure Analysis

The InChI code for this compound is 1S/C10H12N2O2.ClH/c11-9-5-1-4-8-7 (9)3-2-6-10 (8)12 (13)14;/h2-3,6,9H,1,4-5,11H2;1H/t9-;/m1./s1 . This indicates that the compound has a chiral center at the 1-position of the tetrahydronaphthalen ring, and the nitro group is attached at the 5-position .


Physical And Chemical Properties Analysis

This compound is a powder . It has a molecular weight of 228.68 . The compound is stored at a temperature of 4 degrees Celsius .

Scientific Research Applications

  • Large-Scale Stereoselective Synthesis : A study by Han et al. (2007) describes a large-scale, stereoselective process for synthesizing a closely related compound. This process involves the synthesis of sulfinyl imine and its stereoselective reduction, yielding high chemical and stereochemical purity.

  • Alternate Synthesis Routes : Research by Kim et al. (1977) presents an alternate synthesis of a similar compound, highlighting the efficiency and yield of different synthetic routes compared to previous methods.

  • Retinoid X Receptor-Selective Retinoids Synthesis : Faul et al. (2001) have identified the compound as a potent RXR agonist, useful in treating non-insulin-dependent diabetes mellitus. They developed convergent syntheses for related compounds, involving key steps like Friedel-Crafts alkylation and chelate-controlled addition of MeMgCl (Faul et al., 2001).

  • Stereoselective Reduction of Acyl Protected Derivatives : Research focusing on the stereoselective reduction of acyl-protected derivatives of 1,2,3,4-tetrahydronaphthalen-1-amine to produce bioactive compounds has been conducted, as reported by Wei-dong (2013).

  • Reduction of Aromatic Nitro Compounds : Pehlivan et al. (2011) discuss a new method using 1,1,3,3-tetramethyldisiloxane (TMDS)/Fe(acac)3 for reducing aromatic nitro compounds to amines, a process that could be relevant for the synthesis of derivatives of the compound (Pehlivan et al., 2011).

  • Synthesis of 5-Hydroxytryptamine Receptor Agonists : The compound has been used as a precursor in the chemoenzymatic synthesis of 5-hydroxytryptamine receptor agonists, highlighting its potential in pharmacological applications (Orsini et al., 2002).

  • Cobalt(II) Porphyrin-Catalyzed C-H Amination : A study by Lyaskovskyy et al. (2011) investigates the mechanism of cobalt(II) porphyrin-catalyzed benzylic C-H bond amination using organic azides, which is relevant to the modification of compounds like tetrahydronaphthalene derivatives.

Safety And Hazards

The compound has been assigned the GHS07 pictogram, indicating that it may cause skin irritation, eye irritation, or respiratory irritation . The compound has the hazard statements H302, H315, H319, H335, indicating that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

(1R)-5-nitro-1,2,3,4-tetrahydronaphthalen-1-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O2.ClH/c11-9-5-1-4-8-7(9)3-2-6-10(8)12(13)14;/h2-3,6,9H,1,4-5,11H2;1H/t9-;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANJOVTXONVWABE-SBSPUUFOSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C2=C(C1)C(=CC=C2)[N+](=O)[O-])N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](C2=C(C1)C(=CC=C2)[N+](=O)[O-])N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-5-nitro-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride

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